molecular formula C7H6F2OS B2935520 2,6-Difluoro-4-methoxybenzenethiol CAS No. 1178498-08-2

2,6-Difluoro-4-methoxybenzenethiol

Cat. No.: B2935520
CAS No.: 1178498-08-2
M. Wt: 176.18
InChI Key: VGMXRZSPWYTHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-methoxybenzenethiol is an organic compound with the molecular formula C7H6F2OS It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxybenzenethiol typically involves the introduction of fluorine atoms and a methoxy group onto a benzene ring, followed by the addition of a thiol group. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol. The thiol group is then added via a thiolation reaction, often using thiolating agents such as thiourea or hydrogen sulfide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methoxybenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the fluorine atoms or the methoxy group.

    Substitution: The fluorine atoms and the methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,6-Difluoro-4-methoxybenzenethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxybenzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can enhance its binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to modifications that affect their function. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-4-methoxybenzenethiol is unique due to the combination of fluorine atoms, a methoxy group, and a thiol group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specificity in binding interactions, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2,6-difluoro-4-methoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c1-10-4-2-5(8)7(11)6(9)3-4/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMXRZSPWYTHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.